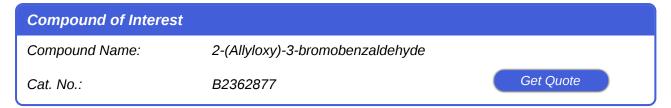


# Technical Guide: Spectroscopic and Synthetic Profile of 2-(Allyloxy)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2-(Allyloxy)-3-bromobenzaldehyde**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide presents a detailed, proposed synthesis protocol and a complete set of predicted spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize this molecule.

## **Proposed Synthesis**

The synthesis of **2-(Allyloxy)-3-bromobenzaldehyde** can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide in the presence of a weak base.

# Experimental Protocol: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

Starting Material: 3-Bromo-2-hydroxybenzaldehyde[1][2][3][4] Reagent: Allyl bromide Base: Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone



#### Procedure:

- To a stirred solution of 3-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of deionized water.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Allyloxy)-3-bromobenzaldehyde.

## **Spectroscopic Data (Predicted)**

The following tables summarize the predicted spectroscopic data for **2-(Allyloxy)-3-bromobenzaldehyde**. These predictions are derived from the analysis of the starting material, 3-bromo-2-hydroxybenzaldehyde[1][2][3][4], and related compounds such as 2-(allyloxy)benzaldehyde and other substituted aromatic aldehydes.

### Predicted <sup>1</sup>H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Justification
~10.4	S	1H	-СНО	The aldehyde proton is a singlet and typically appears far downfield.
~7.8-7.9	d	1H	Ar-H	Aromatic proton ortho to the aldehyde group, expected to be a doublet.
~7.5-7.6	d	1H	Ar-H	Aromatic proton para to the aldehyde group, expected to be a doublet.
~7.2-7.3	t	1H	Ar-H	Aromatic proton meta to the aldehyde group, expected to be a triplet.
~6.0-6.1	m	1H	-OCH2-CH=CH2	The internal vinyl proton of the allyl group, a multiplet due to coupling with adjacent protons.
~5.3-5.5	m	2H	-OCH2-CH=CH2	The terminal vinyl protons of the allyl group, appearing as a multiplet.



~4.6-4.7 d 2H	-OCH2-CH=CH2	The allylic protons adjacent to the ether oxygen, appearing as a doublet.
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## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (δ, ppm)	Assignment	Justification
~190-192	-CHO	The aldehyde carbonyl carbon is characteristically found in this downfield region.
~158-160	Ar-C-O	The aromatic carbon attached to the allyloxy group.
~135-137	Ar-C	Quaternary aromatic carbon.
~132-134	-OCH2-CH=CH2	The internal vinyl carbon of the allyl group.
~128-130	Ar-CH	Aromatic methine carbon.
~125-127	Ar-CH	Aromatic methine carbon.
~118-120	-OCH2-CH=CH2	The terminal vinyl carbon of the allyl group.
~115-117	Ar-CH	Aromatic methine carbon.
~112-114	Ar-C-Br	The aromatic carbon attached to the bromine atom.
~70-72	-OCH2-CH=CH2	The allylic carbon of the ether linkage.



**Predicted IR Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Justification
~3080	Medium	=C-H stretch	Aromatic and vinylic C-H stretching.
~2930, 2870	Medium	C-H stretch	Aliphatic C-H stretching of the allyl group.
~2820, 2720	Weak	C-H stretch	Characteristic aldehyde C-H Fermi resonance doublet.
~1690	Strong	C=O stretch	Aldehyde carbonyl stretching vibration.
~1600, 1470	Medium-Strong	C=C stretch	Aromatic ring skeletal vibrations.
~1250	Strong	C-O-C stretch	Asymmetric stretching of the aryl-alkyl ether.
~1020	Medium	C-O-C stretch	Symmetric stretching of the aryl-alkyl ether.
~930, 990	Medium	=C-H bend	Out-of-plane bending for the allyl group vinyl hydrogens.
~750	Strong	C-Br stretch	Stretching vibration of the carbon-bromine bond.

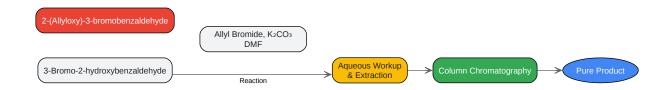
# **Predicted Mass Spectrometry Data**



m/z	Relative Intensity	Assignment	Justification
240/242	High	[M]+	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
211/213	Medium	[M-CHO] <sup>+</sup>	Loss of the formyl group.
199/201	Medium	[M-C3H5] <sup>+</sup>	Loss of the allyl group.
121	High	[M-Br-C₃H₅] <sup>+</sup>	Loss of both the bromine atom and the allyl group.
41	High	[C₃H₅] <sup>+</sup>	Allyl cation fragment.

# Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-(Allyloxy)-3-bromobenzaldehyde**.



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Caption: Synthetic workflow for **2-(Allyloxy)-3-bromobenzaldehyde**.



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